Cas no 2172256-29-8 (1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine)

1-1-Cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine is a structurally unique compound featuring a cyclopropyl group and a tetrahydrofuran (oxolane) moiety integrated into a pyrazole core. This molecular architecture imparts distinct physicochemical properties, including enhanced stability and potential for selective interactions in biological systems. The presence of both cyclic and heterocyclic components suggests versatility in applications such as medicinal chemistry, where it may serve as a key intermediate or pharmacophore. Its well-defined stereochemistry and functional group arrangement offer opportunities for further derivatization, making it a valuable scaffold for research in drug discovery and development. The compound’s synthetic accessibility and modular design further contribute to its utility in exploratory chemistry.
1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine structure
2172256-29-8 structure
商品名:1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine
CAS番号:2172256-29-8
MF:C12H19N3O
メガワット:221.298762559891
CID:6333858
PubChem ID:165746353

1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine
    • 2172256-29-8
    • EN300-1618138
    • 1-[1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-amine
    • インチ: 1S/C12H19N3O/c1-8(13)12-6-11(9-4-5-16-7-9)14-15(12)10-2-3-10/h6,8-10H,2-5,7,13H2,1H3
    • InChIKey: ORIQUHYSRDAMTQ-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C1)C1C=C(C(C)N)N(C2CC2)N=1

計算された属性

  • せいみつぶんしりょう: 221.152812238g/mol
  • どういたいしつりょう: 221.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1618138-2.5g
1-[1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-amine
2172256-29-8
2.5g
$3865.0 2023-06-04
Enamine
EN300-1618138-1.0g
1-[1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-amine
2172256-29-8
1g
$1971.0 2023-06-04
Enamine
EN300-1618138-2500mg
1-[1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-amine
2172256-29-8
2500mg
$3865.0 2023-09-23
Enamine
EN300-1618138-250mg
1-[1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-amine
2172256-29-8
250mg
$1814.0 2023-09-23
Enamine
EN300-1618138-50mg
1-[1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-amine
2172256-29-8
50mg
$1657.0 2023-09-23
Enamine
EN300-1618138-0.05g
1-[1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-amine
2172256-29-8
0.05g
$1657.0 2023-06-04
Enamine
EN300-1618138-0.5g
1-[1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-amine
2172256-29-8
0.5g
$1893.0 2023-06-04
Enamine
EN300-1618138-0.25g
1-[1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-amine
2172256-29-8
0.25g
$1814.0 2023-06-04
Enamine
EN300-1618138-0.1g
1-[1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-amine
2172256-29-8
0.1g
$1735.0 2023-06-04
Enamine
EN300-1618138-1000mg
1-[1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-amine
2172256-29-8
1000mg
$1971.0 2023-09-23

1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine 関連文献

1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amineに関する追加情報

Chemical Profile of 1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine (CAS No. 2172256-29-8)

1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine (CAS No. 2172256-29-8) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular architecture and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a cyclopropyl group and an oxolan moiety in its structure introduces additional functional diversity, making it a promising candidate for further investigation in drug discovery.

The nomenclature of this compound follows the IUPAC system, ensuring precision in its identification and communication within the scientific community. The term "1H-pyrazol-5-ylethan-1-amine" highlights the pyrazole core with an amine substituent at the 1-position and aethyl group at the 5-position, while the "3-(oxolan-3-yl)" part indicates an oxygen-containing heterocyclic ring linked to the third carbon of the pyrazole ring. This intricate arrangement suggests potential interactions with biological targets, such as enzymes or receptors, which could modulate disease-related pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action for such compounds with greater accuracy. The cyclopropyl group, known for its rigidity and ability to engage in favorable hydrophobic interactions, may enhance the compound's binding to specific protein targets. Meanwhile, the oxolan ring, a five-membered oxygen-containing heterocycle, often participates in hydrogen bonding or other polar interactions, further influencing its pharmacological profile.

In vitro studies have begun to explore the potential therapeutic applications of 1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine. Initial research indicates that this compound exhibits moderate activity against certain cancer cell lines, possibly through inhibition of key signaling pathways involved in tumor growth and metastasis. The combination of the pyrazole core with other functional groups may disrupt essential biological processes in malignant cells while minimizing toxicity to healthy tissues.

The synthesis of this compound presents both challenges and opportunities for chemists. The integration of multiple heterocyclic systems requires precise control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or asymmetric hydrogenation, have made it feasible to construct complex molecules like this one with increasing efficiency. These techniques not only streamline the synthetic process but also allow for structural modifications to optimize biological activity.

One particularly intriguing aspect of 1H-pyrazol-5-yethanamine derivatives is their potential role in modulating immune responses. Pyrazole-based compounds have been shown to interact with various immune receptors, influencing cytokine production and immune cell function. The presence of an amine group in this molecule may further enhance its ability to modulate inflammatory pathways, making it a candidate for treating autoimmune diseases or chronic inflammation disorders.

Furthermore, the oxolan moiety, which is less common compared to other oxygen-containing heterocycles like furan or tetrahydrofuran, may contribute unique electronic properties to the molecule. This structural feature could be exploited to fine-tune pharmacokinetic parameters, such as solubility or metabolic stability, which are critical factors in drug development. By leveraging computational tools alongside experimental data, researchers can systematically explore how different substituents affect these properties.

Current research is also investigating the potential synergistic effects between this compound and other therapeutic agents. Combination therapies are increasingly recognized as a strategy to overcome drug resistance and improve treatment outcomes in conditions like cancer or infectious diseases. Preliminary data suggest that 1-cyclopropyl-N-(oxolanalkanoyl)-pyrazolamides, including derivatives of our target molecule, may enhance the efficacy of existing treatments when used in conjunction with standard regimens.

The pharmacokinetic profile of this compound remains an area of active investigation. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for predicting human bioavailability and designing optimal dosing regimens. Additionally, assessing potential drug-drug interactions will be crucial before moving into clinical trials.

As interest in natural product-inspired drug design grows, compounds like this one offer a bridge between synthetic chemistry and pharmacognosy—the study of bioactive natural products. While derived from synthetic sources rather than plants or microorganisms traditionally studied in pharmacognosy research programs worldwide—these molecules embody similar principles: leveraging nature-inspired structures while incorporating chemical modifications enhances their therapeutic potential.

In conclusion, 2172256–29–8 (CAS No.) represents an exciting opportunity within pharmaceutical chemistry due not only because it exhibits promising biological activity but also because it exemplifies how modern synthetic strategies can create novel molecules with tailored properties for therapeutic use. As research continues—exploring both its isolated applications along those combined—it stands poised become another cornerstone innovation helping shape future treatments across multiple medical disciplines worldwide.

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